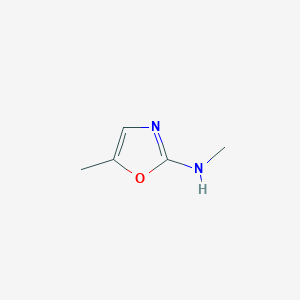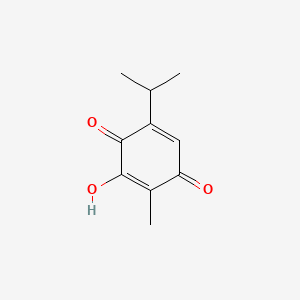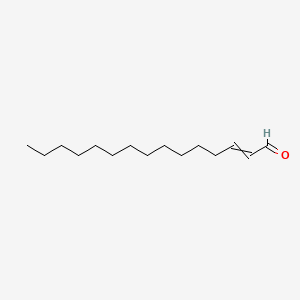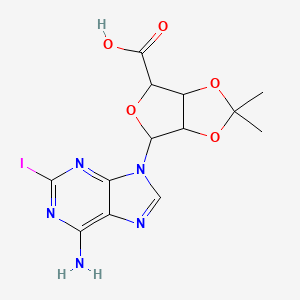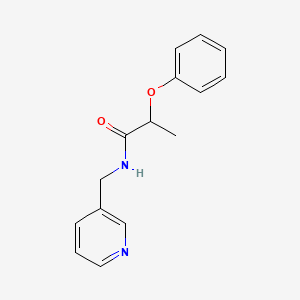![molecular formula C13H13N5OS B14165847 5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 797765-40-3](/img/structure/B14165847.png)
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1-phenylpyrazole-4-carboxamide with ethylthiol in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit specific kinases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Phenylpyrazolo[3,4-d]pyrimidine-based compounds: These compounds have been studied for their anticancer properties and kinase inhibition.
Uniqueness
5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
797765-40-3 |
|---|---|
Fórmula molecular |
C13H13N5OS |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
5-amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N5OS/c1-2-20-13-16-11-10(12(19)17(13)14)8-15-18(11)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
Clave InChI |
SVTSWFHAZZIJDY-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N |
Solubilidad |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


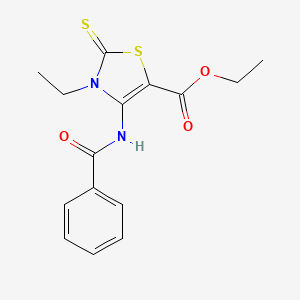

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
